3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid
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Overview
Description
3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid is a chemical compound known for its role as a potent agonist of the GPR40/FFA1 receptor. This compound is primarily used in biochemical applications and has been studied for its potential to enhance glucose-induced insulin secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid involves multiple steps, including the formation of the ethynyl linkage and the introduction of the dichloropyridinyl group. The general synthetic route includes:
Formation of the Ethynyl Linkage: This step typically involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to introduce the ethynyl group.
Introduction of the Dichloropyridinyl Group: This step involves the use of a chlorinated pyridine derivative, which is then coupled with the ethynyl intermediate.
Final Assembly: The final step involves the coupling of the intermediate with a phenylpropanoic acid derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: This reaction can be used to reduce any oxidized intermediates back to their original state.
Substitution: This reaction can be used to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Studied for its role in modulating GPR40/FFA1 receptor activity, which is involved in glucose metabolism.
Medicine: Investigated for its potential therapeutic effects in enhancing insulin secretion and managing diabetes.
Industry: Used in the development of biochemical assays and as a reference standard in analytical chemistry
Mechanism of Action
The compound exerts its effects by acting as an agonist of the GPR40/FFA1 receptor. This receptor is involved in the regulation of insulin secretion in response to glucose levels. The binding of the compound to the receptor enhances glucose-induced insulin secretion, thereby helping to regulate blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
GW9508: Another GPR40/FFA1 agonist with similar biological activity.
TUG-891: A selective agonist for GPR40/FFA1 with a different chemical structure.
AH-7614: Another compound that targets the GPR40/FFA1 receptor but with distinct pharmacological properties
Uniqueness
3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid is unique due to its high selectivity and potency as a GPR40/FFA1 agonist. It has been shown to enhance glucose-induced insulin secretion with greater efficacy compared to other similar compounds .
Properties
Molecular Formula |
C16H11Cl2NO2 |
---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
3-[4-[2-(2,6-dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H11Cl2NO2/c17-14-9-13(10-15(18)19-14)6-5-11-1-3-12(4-2-11)7-8-16(20)21/h1-4,9-10H,7-8H2,(H,20,21) |
InChI Key |
GCWBKYDSSJIRNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C#CC2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
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